Tris(2,4,6-tribromophenoxy)dichlorophosphorane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

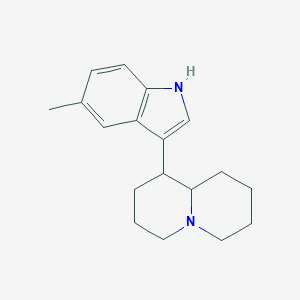

Tris(2,4,6-tribromophenoxy)dichlorophosphorane, commonly known as TRIS, is a chemical compound that belongs to the family of organophosphorus flame retardants. It is widely used in various industrial and consumer products, including electronic devices, textiles, and building materials, due to its excellent flame retardant properties. However, concerns have been raised about the potential health and environmental risks associated with TRIS exposure. In

Mécanisme D'action

TRIS acts as a flame retardant by releasing bromine radicals when exposed to heat or flame. These radicals react with the free radicals produced during the combustion process, interrupting the chain reaction and slowing down the spread of fire.

Effets Biochimiques Et Physiologiques

TRIS has been shown to have toxic effects on various organisms, including humans. Animal studies have demonstrated that TRIS exposure can lead to developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. TRIS has also been found to be a potential carcinogen.

Avantages Et Limitations Des Expériences En Laboratoire

TRIS is widely used in lab experiments due to its excellent flame retardant properties. However, it is important to note that TRIS can interfere with certain analytical techniques, such as gas chromatography, due to its high boiling point and low volatility. Additionally, TRIS can be difficult to handle and store due to its high reactivity and potential for decomposition.

Orientations Futures

There is a need for further research on the potential health and environmental risks associated with TRIS exposure. Specifically, research is needed to determine the extent of TRIS migration from consumer products into the environment and the potential for human exposure. Additionally, alternative flame retardants with lower toxicity and environmental impact should be developed and evaluated for their effectiveness in various applications.

In conclusion, TRIS is a widely used flame retardant that has been extensively studied for its properties and potential risks. While it is effective in reducing the flammability of various materials, concerns have been raised about its potential toxicity and environmental impact. Further research is needed to better understand the risks associated with TRIS exposure and to develop safer alternatives.

Méthodes De Synthèse

TRIS can be synthesized by reacting 2,4,6-tribromophenol with phosphorus oxychloride in the presence of a base. The reaction produces TRIS as a white crystalline solid with a melting point of 117-119°C. The purity of TRIS can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

TRIS has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polystyrene, and textiles. However, research has also demonstrated that TRIS can migrate from these materials into the environment and potentially pose a risk to human health and the ecosystem.

Propriétés

Numéro CAS |

112475-42-0 |

|---|---|

Nom du produit |

Tris(2,4,6-tribromophenoxy)dichlorophosphorane |

Formule moléculaire |

C18H6Br9Cl2O3P |

Poids moléculaire |

1091.2 g/mol |

Nom IUPAC |

dichloro-tris(2,4,6-tribromophenoxy)-λ5-phosphane |

InChI |

InChI=1S/C18H6Br9Cl2O3P/c19-7-1-10(22)16(11(23)2-7)30-33(28,29,31-17-12(24)3-8(20)4-13(17)25)32-18-14(26)5-9(21)6-15(18)27/h1-6H |

Clé InChI |

ACXYOQYLAANNIF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |

SMILES canonique |

C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |

Autres numéros CAS |

112475-42-0 |

Synonymes |

2,4,6-TPDP tris(2,4,6-tribromophenoxy)dichlorophosphorane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)